Oxyfedrin

Übersicht

Beschreibung

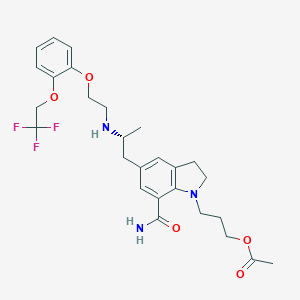

Oxyfedrin ist ein Vasodilatator und ein β-Adrenozeptor-Agonist. Es ist bekannt für seine Fähigkeit, die Tonizität der Koronargefäße zu senken, den Myokardstoffwechsel zu verbessern und positive chronotrope und inotrope Effekte auszuüben. Dies macht es besonders nützlich bei der Behandlung von Erkrankungen wie Angina pectoris, ohne das Koronar-Steal-Phänomen zu verursachen .

Herstellungsmethoden

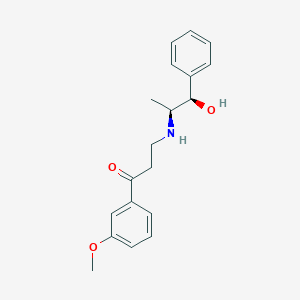

This compound kann durch eine Mannich-Kondensationsreaktion synthetisiert werden. Dies beinhaltet die Reaktion von Phenylpropanolamin mit Formaldehyd und 3-Acetylanisol. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines sauren Katalysators und einer kontrollierten Temperatur, um die Bildung von this compound zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Amine umwandeln.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung in verschiedenen chemischen Studien und Syntheseforschungen verwendet.

Biologie: this compound wird auf seine Auswirkungen auf den Zellstoffwechsel und seine potenzielle Rolle bei der Modulation zellulärer Reaktionen untersucht.

Medizin: Es wird hauptsächlich zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt, insbesondere Angina pectoris und Myokardischämie.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es als β-Adrenozeptor-Agonist wirkt. Es senkt die Tonizität der Koronargefäße, verbessert so den Myokardstoffwechsel und ermöglicht es dem Herzen, Hypoxie besser zu vertragen. Es übt auch positive chronotrope (Herzfrequenzsteigerung) und inotrope (Herzmuskelkontraktionskraft steigerung) Effekte aus, die entscheidend für die Prävention von Angina pectoris sind .

Wissenschaftliche Forschungsanwendungen

Oxyfedrine has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in various chemical studies and synthesis research.

Biology: Oxyfedrine is studied for its effects on cellular metabolism and its potential role in modulating cellular responses.

Medicine: It is primarily used in the treatment of cardiovascular diseases, particularly angina pectoris and myocardial ischemia.

Industry: Oxyfedrine is used in the pharmaceutical industry for the development of cardiovascular drugs.

Wirkmechanismus

Target of Action

Oxyfedrine is primarily a vasodilator and a β adrenoreceptor agonist . Its primary target is the β-adrenergic receptor . The β-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function, including heart rate and blood pressure regulation.

Mode of Action

Oxyfedrine interacts with its primary target, the β-adrenergic receptor, and acts as a partial agonist . This interaction leads to a decrease in the tonicity of coronary vessels, thereby improving myocardial metabolism . This means that the heart can sustain hypoxia (low oxygen levels) better . Additionally, Oxyfedrine exerts positive chronotropic (increasing heart rate) and inotropic (increasing cardiac contractility) effects .

Result of Action

The molecular and cellular effects of Oxyfedrine’s action primarily involve the cardiovascular system. By acting as a β adrenoreceptor agonist, Oxyfedrine can decrease the tonicity of coronary vessels, improve myocardial metabolism, and exert positive chronotropic and inotropic effects . This can help the heart sustain better under conditions of low oxygen levels (hypoxia) .

Biochemische Analyse

Biochemical Properties

Oxyfedrine interacts with β adrenoreceptors, which are proteins involved in various biochemical reactions . As a β adrenoreceptor agonist, Oxyfedrine binds to these receptors, triggering a series of biochemical reactions that lead to its therapeutic effects .

Cellular Effects

Oxyfedrine has been found to have significant effects on various types of cells, particularly those in the cardiovascular system . It improves myocardial metabolism, allowing the heart to better sustain hypoxia . It also exerts positive chronotropic and inotropic effects, which means it increases the heart rate and the force of heart muscle contraction respectively .

Molecular Mechanism

The molecular mechanism of Oxyfedrine involves its interaction with β adrenoreceptors . By binding to these receptors, Oxyfedrine triggers a cascade of events that lead to vasodilation and improved myocardial metabolism .

Metabolic Pathways

Given its role as a β adrenoreceptor agonist, it is likely that Oxyfedrine interacts with enzymes and cofactors involved in adrenergic signaling .

Transport and Distribution

Given its therapeutic effects on the cardiovascular system, it is likely that Oxyfedrine is transported and distributed in a manner that allows it to exert its effects on the heart and blood vessels .

Subcellular Localization

Given its role as a β adrenoreceptor agonist, it is likely that Oxyfedrine localizes to the cell membrane where β adrenoreceptors are located .

Vorbereitungsmethoden

Oxyfedrine can be synthesized through a Mannich condensation reaction. This involves the reaction of phenylpropanolamine with formaldehyde and 3-acetylanisole. The reaction conditions typically include the use of an acidic catalyst and controlled temperature to ensure the formation of oxyfedrine .

Analyse Chemischer Reaktionen

Oxyfedrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert oxyfedrine into its corresponding alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Oxyfedrin ist im Vergleich zu anderen Vasodilatatoren einzigartig, da es die doppelte Wirkung hat, den Myokardstoffwechsel zu verbessern und positive chronotrope und inotrope Effekte auszuüben. Zu ähnlichen Verbindungen gehören:

Isosorbiddinitrat: Wird hauptsächlich als Vasodilatator eingesetzt, hat aber nicht die gleichen positiven chronotropen und inotropen Effekte.

Eigenschaften

IUPAC Name |

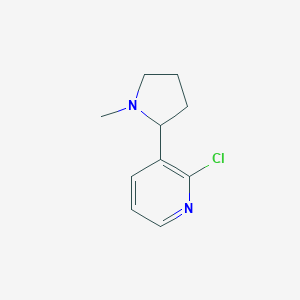

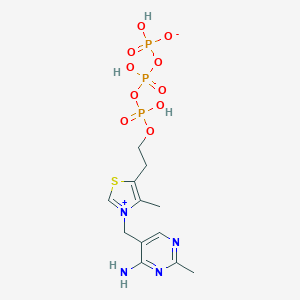

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYUVHBMFVMBAF-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023408 | |

| Record name | Oxyfedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-41-9, 21071-51-2 | |

| Record name | (-)-Oxyfedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyfedrine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyfedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyfedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYFEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)